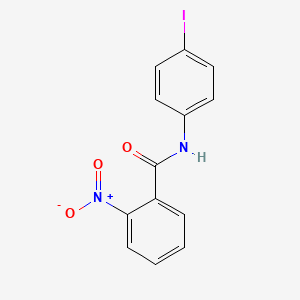

N-(4-iodophenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVUXTIOHCKPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300254 | |

| Record name | N-(4-Iodophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135097-69-7 | |

| Record name | N-(4-Iodophenyl)-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135097-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Iodophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Iodophenyl 2 Nitrobenzamide and Analogues

Conventional Amidation Strategies for N-Arylbenzamides

Conventional methods for forming N-arylbenzamides remain a cornerstone of organic synthesis due to their reliability and well-understood mechanisms. The most common approach involves the acylation of an amine with a reactive carboxylic acid derivative.

The most direct and widely practiced synthesis of N-(4-iodophenyl)-2-nitrobenzamide involves the condensation reaction between 4-iodoaniline (B139537) and 2-nitrobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, couples an amine with an acyl chloride. The nitrogen atom of the 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide linkage.

This fundamental approach is used to synthesize a wide array of N-arylbenzamides. For instance, various substituted N-phenylbenzamide derivatives have been prepared by reacting 4-nitrobenzoyl chlorides with corresponding anilines. nih.gov Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide is synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com The general procedure often involves dissolving the amine in a suitable solvent, followed by the addition of the acyl chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. mdpi.com

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time. The synthesis of N-arylbenzamides is sensitive to several parameters, including the choice of solvent, the nature of the base (if used), and the temperature. nih.gov

Solvents: The choice of solvent can significantly impact reaction rates and yields. A variety of solvents can be employed, with the selection often depending on the solubility of the reactants and the reaction temperature. For acyl chloride-amine condensations, aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common choices as they readily dissolve the reactants without interfering with the reaction. mdpi.comnih.gov In some optimization studies for related reactions, toluene (B28343) was identified as the optimal solvent for achieving high conversion rates. researchgate.net

Catalysts and Bases: In the condensation of acyl chlorides with amines, a base is not a catalyst but a necessary reagent to scavenge the HCl produced. Tertiary amines like triethylamine are frequently used for this purpose. mdpi.com For other amidation strategies, such as those starting from carboxylic acids, coupling agents and catalysts are required. However, for the acyl chloride route, the primary concern is efficient acid neutralization. The presence of different bases can sometimes decrease product yield, indicating that the choice of acid scavenger is not trivial. researchgate.net

Temperature: Temperature profiles are tailored to the reactivity of the specific substrates. Many acylations of anilines are sufficiently exothermic to proceed readily at room temperature or with gentle cooling. researchgate.net However, in cases involving less reactive amines or for pushing the reaction to completion, moderate heating, for example to 50°C or 80°C, may be employed. nih.govresearchgate.net The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants or products. researchgate.net

Table 1: Optimization of Conventional Amidation Reaction Conditions This table is a generalized representation based on findings for similar reactions.

| Parameter | Variation | Observation | Source |

|---|---|---|---|

| Solvent | Toluene, CH₃CN, H₂O, Ethanol, THF, CHCl₃ | Toluene was found to provide the best conversion for a related coupling reaction. | researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, NaOH | The presence of a base can sometimes decrease the product yield in certain catalytic systems. Triethylamine is commonly used as an HCl scavenger in acyl chloride reactions. | mdpi.comresearchgate.net |

| Temperature | Room Temperature to 80°C | Reactions are often run at room temperature, but increasing the temperature to 80°C can be optimal for certain substrate and catalyst systems. | researchgate.netresearchgate.net |

| Catalyst Loading | 10 mg vs. 15 mg | Increasing catalyst amount from 10 mg to 15 mg increased yield from 83% to 90% in a specific nanoparticle-catalyzed reaction. | researchgate.net |

Advanced and Green Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, several advanced and green synthetic methods for amide bond formation have been developed. These aim to reduce solvent waste, avoid hazardous reagents, and improve energy efficiency.

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, has emerged as a powerful green chemistry tool. This solvent-free approach offers an efficient and environmentally friendly pathway for amide synthesis. mdpi.com

The synthesis of N-arylbenzamides can be achieved by placing the solid reactants, such as an amine and a nitrobenzoyl chloride, into a stainless steel milling jar with steel balls. The jar is then vibrated at a high frequency, and the mechanical impact and friction provide the energy needed to initiate the reaction. mdpi.com For example, N-(2,2-diphenylethyl)-4-nitrobenzamide was successfully synthesized in high yield (89%) using this technique by milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for just five minutes. mdpi.com This method avoids the use of bulk solvents, simplifying purification and reducing chemical waste.

Table 2: Comparison of Conventional vs. Mechanochemical Synthesis

| Feature | Conventional Synthesis (in solution) | Mechanochemical Synthesis (Ball Milling) | Source |

|---|---|---|---|

| Solvent | Requires solvents (e.g., Dichloromethane, Toluene) | Solvent-free or minimal solvent used | mdpi.commdpi.com |

| Reaction Time | Typically 30 minutes to several hours | Often very rapid (e.g., 5 minutes) | mdpi.commdpi.com |

| Work-up | Involves liquid-liquid extraction, washing, and drying | Simpler work-up, often just washing the solid product | mdpi.commdpi.com |

| Environmental Impact | Generates solvent waste | Significantly greener and more sustainable | mdpi.com |

| Yield | Variable, often good to excellent | Can provide high to quantitative yields | mdpi.com |

While many modern cross-coupling reactions rely on transition metal catalysts (e.g., palladium, copper), concerns about cost and metal contamination of products have spurred the development of metal-free alternatives. researchgate.net Several transition-metal-free methods for N-aryl amide synthesis are now available.

One such approach involves the reaction of phenyl esters with aryl amines under solvent-free conditions, using a simple and inexpensive base like sodium hydride (NaH). rsc.orgnih.gov This method is noted for its high atom economy and environmental friendliness. Another strategy employs diaryliodonium salts as precursors to generate highly reactive aryne intermediates in situ. These arynes can then be trapped by secondary amides to form N-aryl amides under mild, metal-free conditions. researchgate.netrsc.org Furthermore, an "umpolung" (polarity-inverted) amide synthesis has been developed that allows N-aryl hydroxylamines to react with α-fluoronitroalkanes, providing direct access to N-aryl amides without the need for metal catalysts. nih.gov These methods represent the cutting edge of amide synthesis, offering novel pathways that avoid the drawbacks of both classical reagents and organometallic catalysts.

Synthesis of Structural Isomers and Related Derivatives for Comparative Studies

The synthesis of structural isomers and related derivatives of this compound is important for systematic studies, such as exploring structure-property relationships. Isomers, where the iodo and nitro groups are positioned differently on the phenyl rings, are synthesized using the same fundamental amidation chemistry but with different starting materials.

A study on isomeric N-(iodophenyl)nitrobenzamides highlights this approach, where compounds like N-(3-iodophenyl)-2-nitrobenzamide, N-(2-iodophenyl)-4-nitrobenzamide, and N-(4-iodophenyl)-4-nitrobenzamide were synthesized. nih.gov The purpose of preparing these isomers was to investigate how the different substitution patterns influence their three-dimensional crystal packing, which is dictated by intermolecular forces like N-H···O and C-H···O hydrogen bonds, as well as iodo···nitro and π-π stacking interactions. nih.gov

Similarly, related derivatives are created by introducing other functional groups. For example, N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide introduces a methoxy (B1213986) group to the nitro-bearing ring. sigmaaldrich.com The synthesis of diverse libraries of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, allows for the exploration of how different substituents affect biological activity or material properties. nih.gov These comparative studies are essential for the rational design of new molecules with desired characteristics.

Positional Isomerism of Iodo and Nitro Groups on the Benzamide (B126) Core

The relative positions of the iodo and nitro substituents on the N-phenyl and benzoyl rings, respectively, give rise to a variety of positional isomers, each with unique structural and potentially functional properties. The synthesis of these isomers is typically achieved through the condensation of an appropriate iodoaniline with a corresponding nitrobenzoyl chloride.

A common and effective method for the synthesis of N-(iodophenyl)nitrobenzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. wikipedia.orgbyjus.comorganic-chemistry.org In a typical procedure, equimolar amounts of a specific iodoaniline and a nitrobenzoyl chloride are reacted in a suitable solvent, such as chloroform, under reflux conditions. iucr.orgiucr.org Following the reaction, the solvent is removed, and the crude product is purified by recrystallization, usually from ethanol, to yield the pure isomeric benzamide. iucr.orgiucr.org

This straightforward approach allows for the systematic preparation of a library of isomers. For instance, the reaction of 4-iodoaniline with 2-nitrobenzoyl chloride would yield the target compound, this compound. Similarly, reacting 3-iodoaniline (B1194756) with 2-nitrobenzoyl chloride produces N-(3-iodophenyl)-2-nitrobenzamide. iucr.orgnih.gov The versatility of this method enables the synthesis of a wide range of isomers by simply varying the starting iodoaniline and nitrobenzoyl chloride.

The structural variations resulting from this isomerism have been shown to influence the supramolecular assembly of these compounds in the solid state. For example, studies have revealed that different isomers form distinct three-dimensional framework structures stabilized by a variety of intermolecular interactions, including N-H···O and C-H···O hydrogen bonds, iodo···nitro interactions, and π-π stacking. iucr.orgnih.gov

Below is a table summarizing some of the synthesized positional isomers of N-(iodophenyl)nitrobenzamide and their reported melting points.

| Compound Name | Iodo Position (on aniline (B41778) ring) | Nitro Position (on benzoyl ring) | Melting Point (K) |

| N-(2-iodophenyl)-3-nitrobenzamide | 2 | 3 | 441–443 |

| N-(2-iodophenyl)-4-nitrobenzamide | 2 | 4 | 469–471 (decomposes) |

| N-(3-iodophenyl)-2-nitrobenzamide | 3 | 2 | 431–432 |

| N-(3-iodophenyl)-3-nitrobenzamide | 3 | 3 | 450–452 |

| N-(3-iodophenyl)-4-nitrobenzamide | 3 | 4 | 471–472 |

| This compound | 4 | 2 | 426–427 |

| N-(4-iodophenyl)-3-nitrobenzamide | 4 | 3 | 464–466 |

| N-(4-iodophenyl)-4-nitrobenzamide | 4 | 4 | > 510 |

Introduction of Additional Substituents for Scaffold Diversification

To explore a wider chemical space and modulate the physicochemical and biological properties of the N-(iodophenyl)-2-nitrobenzamide scaffold, the introduction of additional substituents is a common strategy. This diversification can be achieved by utilizing substituted starting materials or by post-synthetic modification of the initial benzamide core.

One approach involves the synthesis of analogues with multiple substituents on the benzamide framework. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized. nih.gov The synthesis started from 2-chloro-4-nitrobenzoic acid, which was first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. This intermediate was then reacted with p-chloroaniline to yield 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. Subsequent treatment with thionyl chloride provided the corresponding acid chloride, which was then reacted with various anilines or amines to afford the final N-substituted benzamide derivatives in good yields. nih.gov This multi-step synthesis allows for the introduction of a sulfonamide group and further diversification at the amide nitrogen.

Another strategy for scaffold diversification is the use of modern synthetic techniques. For example, an eco-friendly mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been reported. mdpi.com This solvent-free method involves the ball-milling of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride, offering a more sustainable and efficient route to N-aryl-nitrobenzamides. mdpi.com

Furthermore, the core structure can be modified to introduce different functional groups. For example, Schiff bases have been synthesized from 4-nitrobenzamide (B147303) by reacting it with various aryl aldehydes in the presence of a catalytic amount of glacial acetic acid. While not N-phenyl benzamides, this demonstrates a method for diversifying the amide functionality.

The following table provides examples of synthesized analogues of this compound, showcasing the chemical diversity that can be achieved.

| Compound Name | Key Substituents | Synthetic Approach |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-dimethyl on phenyl ring | Acylation of 2,6-dimethylaniline (B139824) with 4-nitrobenzoyl chloride |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 2-chloro, 6-methyl on phenyl ring | Acylation of 2-chloro-6-methylaniline (B140736) with 4-nitrobenzoyl chloride |

| N-(4-Bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | 4-bromo on N-phenyl ring, 2-chloro and 5-sulfonamide on benzoyl ring | Multi-step synthesis involving acylation of 4-bromoaniline (B143363) with a substituted benzoyl chloride. nih.gov |

| 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide | 4-ethyl on N-phenyl ring, 2-chloro on benzoyl ring | Commercially available; likely synthesized via acylation. sigmaaldrich.com |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethyl at amide nitrogen | Mechanochemical reaction of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com |

Crystallographic and Supramolecular Analysis of N 4 Iodophenyl 2 Nitrobenzamide Systems

Single-Crystal X-ray Diffraction Studies of N-(4-iodophenyl)-2-nitrobenzamide

No published data are available for the single-crystal X-ray diffraction of this compound. Analysis of its isomers suggests that if suitable crystals were obtained, a standard diffraction experiment would yield crucial data including:

Crystal System: (e.g., Monoclinic, Orthorhombic)

Space Group: (e.g., P2₁/c, P2₁2₁2₁)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Molecules per Unit Cell (Z):

Calculated Density:

This foundational data is a prerequisite for any detailed discussion of the compound's supramolecular chemistry.

Intermolecular Interaction Networks in Crystalline Architectures

Based on the analysis of its isomers, the crystal packing of this compound would likely be governed by a combination of the following non-covalent interactions. iucr.orgnih.gov

N-H···O Hydrogen Bonding Interactions (Amide and Nitro Acceptors)

In related benzamides, strong N-H···O hydrogen bonds are a primary and consistent feature, typically forming chains or dimers. iucr.orgnih.govnih.govnih.gov The amide N-H group acts as the hydrogen bond donor, while the acceptor can be either the oxygen atom of the carbonyl group (C=O) or an oxygen atom from the nitro group (NO₂). The analysis of isomers like N-(3-iodophenyl)-2-nitrobenzamide shows both carbonyl and nitro groups participating as acceptors, leading to complex hydrogen-bonded networks. iucr.orgnih.gov A future analysis of this compound would precisely measure the bond lengths (H···O and N···O distances) and angles (N-H···O) to quantify the strength and geometry of these interactions.

Halogen Bonding Interactions (Iodo···Nitro and Iodo···Carbonyl)

A key interaction in this class of compounds is the halogen bond, a directional interaction between the electrophilic region on the iodine atom and a nucleophilic atom, typically an oxygen. iucr.orgnih.gov Depending on the isomeric substitution pattern, the iodine atom can form contacts with the oxygen of a nitro group (Iodo···Nitro) or a carbonyl group (Iodo···Carbonyl). iucr.orgnih.gov These interactions can be two-centered (C-I···O) or three-centered where the iodine interacts with both oxygen atoms of a nitro group. The presence and geometry of these bonds are highly sensitive to the steric and electronic environment created by the substituent positions.

Aromatic π···π Stacking Interactions

The planar aromatic rings in these structures can interact through π···π stacking. iucr.orgnih.gov These interactions are significant in organizing the molecules into columns or layers. The analysis would involve measuring the inter-planar distance and the degree of ring offset (slip). Studies on isomers show that the presence and importance of π-stacking can vary, with some isomers exhibiting prominent stacking while it is absent in others, often in favor of other competing interactions like halogen bonds. iucr.orgnih.govnih.gov

Formation of Three-Dimensional Framework Structures

The isomeric N-(iodophenyl)nitrobenzamides consistently form intricate three-dimensional framework structures in the solid state. iucr.orgnih.gov The assembly of these frameworks is not random but is governed by a diverse array of specific and directional intermolecular interactions. iucr.orgiucr.org The molecular constitution of these isomers offers a variety of potential non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which act in concert to build the supramolecular assembly. iucr.org The result is a series of compounds where each isomer displays a unique crystal packing, highlighting the sensitivity of the supramolecular structure to the placement of functional groups on the aromatic rings. iucr.orgnih.gov

The supramolecular architecture of N-(iodophenyl)nitrobenzamide systems is primarily directed by a combination of well-defined self-assembly motifs. The most prominent among these are hydrogen bonds and halogen bonds.

Hydrogen Bonding: N—H⋯O and C—H⋯O hydrogen bonds are fundamental to the crystal packing of these compounds. iucr.orgiucr.org The amide N-H group acts as a reliable hydrogen-bond donor, while the oxygen atoms of both the carbonyl and the nitro groups can serve as acceptors. iucr.org This versatility allows for the formation of robust chains and networks that form the backbone of the supramolecular structure.

Halogen Bonding: The iodine atom is a key player in directing the assembly, participating in iodo⋯nitro and iodo⋯carbonyl interactions. iucr.org These interactions can be of a two-center (I⋯O) or a more complex three-center type, where the iodine atom interacts with two oxygen atoms of a single nitro group. iucr.orgnih.gov These directional halogen bonds provide significant stabilization to the crystal lattice.

The interplay of these motifs results in the formation of complex three-dimensional frameworks, demonstrating how multiple, relatively weak interactions can collectively lead to highly ordered crystalline solids. iucr.org

The precise positioning of the iodo and nitro substituents on the phenyl rings has a profound effect on the types of intermolecular interactions that dominate and, consequently, on the final supramolecular structure. iucr.orgiucr.org A comparative analysis of various isomers of N-(iodophenyl)nitrobenzamide reveals that each one adopts a distinct three-dimensional framework. iucr.orgnih.gov

For instance, in N-(3-iodophenyl)-2-nitrobenzamide, the structure is built from two N—H⋯O hydrogen bonds, four C—H⋯O hydrogen bonds, two-center iodo⋯nitro interactions, and an aromatic π⋯π stacking interaction. iucr.orgiucr.org In contrast, the supramolecular structure of N-(2-iodophenyl)-4-nitrobenzamide is primarily formed through one N—H⋯O and two C—H⋯O hydrogen bonds, with short I⋯O contacts being notably absent. iucr.orgnih.gov The structure of N-(3-iodophenyl)-4-nitrobenzamide is further augmented by a dipolar carbonyl⋯carbonyl interaction in addition to hydrogen bonds, iodo⋯nitro interactions, and π⋯π stacking. iucr.orgiucr.org

A particularly interesting case is N-(4-iodophenyl)-4-nitrobenzamide, which crystallizes with two independent molecules in the asymmetric unit (Z' = 2). Its framework is stabilized by two N—H⋯O hydrogen bonds, four C—H⋯O hydrogen bonds, and two three-center iodo⋯nitro interactions. iucr.orgnih.gov This demonstrates that even when the substituents are in the para-positions on both rings, the resulting network of interactions is complex and unique.

This high sensitivity to substituent location underscores the principle of "supramolecular isomerism," where molecules with the same chemical formula assemble into different crystalline forms due to the varied geometric possibilities for intermolecular bonding. iucr.org

Table 1: Dominant Intermolecular Interactions in N-(iodophenyl)nitrobenzamide Isomers

| Compound | N—H⋯O Hydrogen Bonds | C—H⋯O Hydrogen Bonds | Iodo⋯Oxygen Interactions | π⋯π Stacking | Other Interactions | Reference |

|---|---|---|---|---|---|---|

| N-(2-iodophenyl)-3-nitrobenzamide | Yes | Yes | Two-center iodo⋯carbonyl | Not specified | None | iucr.orgnih.gov |

| N-(2-iodophenyl)-4-nitrobenzamide | 1 | 2 | Absent | Not specified | None | iucr.orgnih.gov |

| N-(3-iodophenyl)-2-nitrobenzamide | 2 | 4 | Two-center iodo⋯nitro | Yes | None | iucr.orgnih.gov |

| N-(3-iodophenyl)-3-nitrobenzamide | 1 | 3 | Two-center iodo⋯nitro | Yes | None | iucr.org |

| N-(3-iodophenyl)-4-nitrobenzamide | 1 | 2 | Two-center iodo⋯nitro | Yes | Dipolar carbonyl⋯carbonyl | iucr.orgiucr.org |

| N-(4-iodophenyl)-4-nitrobenzamide | 2 | 4 | Three-center iodo⋯nitro | Not specified | None | iucr.orgnih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

To gain a more quantitative understanding of the intermolecular interactions that stabilize the crystal structures of compounds like this compound, Hirshfeld surface analysis is a powerful computational tool. iucr.orgnih.govscispace.com This method allows for the visualization and quantification of the various atom-atom contacts within a crystal lattice. iucr.orgnih.gov

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a given molecule dominates over all others. nih.gov This surface can be color-mapped with various properties, such as dnorm, which is a normalized contact distance. scispace.com On a dnorm map, red spots indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. iucr.orgscispace.com Blue regions represent contacts longer than the van der Waals separation, while white areas denote contacts of van der Waals separation distance. nih.govscispace.com

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.goviucr.org This provides a quantitative breakdown of the percentage contribution of each type of contact to the total Hirshfeld surface area. iucr.orgiucr.org For nitro-substituted aromatic compounds, the most significant contributions to the crystal packing typically arise from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. iucr.orgresearchgate.net This detailed analysis helps to rationalize the observed packing arrangements and the influence of different functional groups on the supramolecular assembly. iucr.orgiucr.org

Table 2: Example of a Decomposed Hirshfeld Surface Fingerprint Plot for a Nitroaromatic Compound

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H⋯H | 36 - 48% | iucr.orgnih.gov |

| O⋯H / H⋯O | 12 - 26% | iucr.orgnih.gov |

| C⋯H / H⋯C | 6 - 30% | iucr.orgnih.gov |

| C⋯C | ~ 3.7% | nih.gov |

| N⋯H / H⋯N | < 6% | iucr.orgnih.gov |

Computational and Theoretical Investigations of N 4 Iodophenyl 2 Nitrobenzamide

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the intrinsic properties of N-(4-iodophenyl)-2-nitrobenzamide at the atomic level. These computational techniques are instrumental in predicting molecular characteristics that are often challenging to determine experimentally.

Theoretical investigations into the molecular structure of this compound typically commence with geometry optimization. Using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nanobioletters.com This process yields optimized bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest include the planarity of the benzamide (B126) core, the orientation of the nitro group relative to its phenyl ring, and the conformation of the amide linkage. The optimized structure for a related compound was found to have C1 point group symmetry. nih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. A critical aspect of this is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nanobioletters.com A smaller gap suggests that the molecule is more polarizable and more readily excited. For a similar nitroaromatic compound, the calculated HOMO-LUMO energy gap was 4.516 eV. nanobioletters.com The Molecular Electrostatic Potential (MEP) map is another vital tool, which illustrates the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C=O Bond Length | ~1.23 |

| N-H Bond Length | ~1.01 |

| C-N (Amide) Bond Length | ~1.36 |

| C-I Bond Length | ~2.10 |

| C-N-H Bond Angle | ~118° |

| O=C-N Bond Angle | ~123° |

Note: The values presented are typical and may vary based on the specific computational method and basis set used. The data is illustrative for a generic benzamide structure.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov This computed spectrum is then compared with experimental data for validation. The excellent agreement often observed between calculated and experimental spectra allows for a confident and detailed assignment of the vibrational modes. nih.gov

For this compound, characteristic vibrational modes include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the nitro (NO2) group. nih.gov The C=O stretching vibration in similar ketones and amides is typically observed in the range of 1680-1715 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the NO2 group are expected around 1565 cm⁻¹ and 1354 cm⁻¹, respectively. nanobioletters.com Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies can often be attributed to intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Related Nitrobenzamide

| Vibrational Mode | Predicted Frequency (DFT) | Experimental Frequency (FT-IR) |

| N-H Stretch | ~3450 | ~3393 |

| C=O Stretch | ~1716 | ~1653 |

| NO₂ Asymmetric Stretch | ~1570 | ~1562 |

| NO₂ Symmetric Stretch | ~1360 | ~1353 |

| C-I Stretch | ~600 | ~590 |

Note: These are representative values from studies on similar compounds and serve as an illustrative example. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the possible rotation around several single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. Conformational analysis involves mapping the energy of the molecule as a function of these rotational angles (dihedral angles). This mapping generates a Potential Energy Surface (PES), which reveals the low-energy conformations (isomers) and the energy barriers for interconversion between them. researchgate.net

For molecules with amide linkages, a key focus is the energy difference between the cis and trans conformations of the amide bond. nih.gov The analysis can be performed by systematically rotating specific dihedral angles and calculating the energy at each step, a process known as a rigid or relaxed potential energy scan. researchgate.netresearchgate.net These studies indicate that N-methylation, for instance, can reduce the number of stable backbone conformers. researchgate.net The results of such an analysis for this compound would identify its most stable conformer(s) and the rotational energy barriers that dictate its structural dynamics.

Simulation of Intermolecular Interactions

The crystal structure of this compound is stabilized by specific intermolecular forces. Studies on isomeric N-(iodophenyl)nitrobenzamides have shown that N-H···O hydrogen bonds, where the amide hydrogen interacts with an oxygen atom of a nitro or carbonyl group on an adjacent molecule, are a dominant feature. nih.gov Furthermore, the presence of an iodine atom facilitates halogen bonding. In related structures, two-center iodo···carbonyl and three-center iodo···nitro interactions have been identified. nih.gov

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. By applying EDA to a dimer or a cluster of this compound molecules extracted from the crystal structure, the individual strengths and nature of the hydrogen and halogen bonds can be quantified, providing a deeper understanding of their roles in the supramolecular assembly.

While quantum chemical calculations provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the assessment of the stability of larger systems, such as a crystal unit cell or a ligand-protein complex. nih.gov

For this compound, an MD simulation of its crystal lattice can be performed to evaluate the stability of its supramolecular structure. By monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over the simulation time, researchers can confirm whether the intermolecular hydrogen and halogen bonds are persistent and strong enough to maintain the integrity of the crystal packing at a given temperature. nih.gov Such simulations are crucial for validating the proposed interaction patterns and understanding the thermal stability of the crystalline material.

Crystal Structure Prediction and Polymorphism Studies

Computational and theoretical investigations into the crystal structure and potential polymorphism of this compound are not extensively documented in publicly available research. However, insights can be drawn from studies on its isomers, which highlight the complexities and challenges inherent in predicting the solid-state structures of such molecules.

The prediction of crystal structures is a computationally intensive process that seeks to identify the most stable arrangements of molecules in a crystal lattice. This is particularly challenging for flexible molecules like N-arylbenzamides, where multiple conformations can exist with similar energy levels. The final crystal structure is a delicate balance of various intermolecular interactions.

Research on a series of isomeric N-(iodophenyl)nitrobenzamides demonstrates that these compounds form varied three-dimensional framework structures. nih.gov This diversity underscores the significant influence of the substituent positions on the resulting crystal packing. The intermolecular forces at play are numerous and of comparable strength, including N—H⋯O and C—H⋯O hydrogen bonds, halogen bonds (iodo⋯nitro or iodo⋯carbonyl), π–π stacking interactions, and dipolar interactions. nih.gov The subtle interplay of these forces makes the ab initio prediction of the crystal structure for a specific isomer like this compound a formidable task.

For instance, the study of isomeric N-(iodophenyl)nitrobenzamides revealed that even small changes in the positions of the iodo and nitro groups lead to different supramolecular assemblies. nih.gov This sensitivity suggests that this compound would also exhibit a unique crystal packing arrangement, likely influenced by strong N—H⋯O hydrogen bonds and iodo⋯nitro interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported in the reviewed literature, the structural diversity among its isomers strongly suggests that it could be a candidate for polymorphism.

A comprehensive polymorphism study would typically involve computational screening to generate a landscape of possible crystal structures, followed by experimental validation through various crystallization techniques and characterization by methods such as X-ray diffraction. The fact that isomers like N-(3-iodophenyl)-2-nitrobenzamide and N-(4-iodophenyl)-4-nitrobenzamide crystallize with two independent molecules in the asymmetric unit (Z' = 2) further complicates predictive studies, as it increases the dimensionality of the computational search space. nih.gov

To illustrate the structural diversity within this class of compounds, the crystallographic data for some of its isomers are presented below.

| Compound Name | Space Group | Z' | Key Intermolecular Interactions |

| N-(3-iodophenyl)-2-nitrobenzamide | P2₁ | 2 | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, iodo⋯nitro interactions, π–π stacking |

| N-(4-iodophenyl)-4-nitrobenzamide | P1 | 2 | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, iodo⋯nitro interactions |

| N-(2-iodophenyl)-3-nitrobenzamide | Not specified | 1 | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, iodo⋯carbonyl interaction |

Z' represents the number of independent molecules in the asymmetric unit. Data sourced from a study on isomeric N-(iodophenyl)nitrobenzamides. nih.gov

The difficulty in predicting the crystal structures of these types of molecular compounds arises because the energy differences between various possible packing arrangements are often very small, and the molecular conformation itself can be influenced by the crystal packing forces. nih.gov Therefore, any theoretical investigation into the polymorphism of this compound would require sophisticated computational models that can accurately capture the subtle balance of these competing intermolecular interactions.

Chemical Reactivity and Transformation Pathways of N 4 Iodophenyl 2 Nitrobenzamide

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group (–NO₂) on the benzoyl ring is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes the molecule susceptible to nucleophilic attack. mdpi.commdpi.com The most common transformation of the aromatic nitro group is its reduction to an amino group (–NH₂), which is a key step in the synthesis of many pharmaceutical and chemical compounds. mdpi.com This reduction can be achieved through various methods, proceeding through nitroso and hydroxylamine (B1172632) intermediates. mdpi.com

The reduction of aromatic nitro compounds can be accomplished using a variety of reagents and conditions, allowing for a degree of selectivity. nih.govnih.gov Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. nih.gov Metal-based reductions in acidic media, for instance with iron (Fe) or tin(II) chloride (SnCl₂), are also common. nih.gov The choice of reducing agent can sometimes allow for the selective reduction of one nitro group in the presence of others or in the presence of other reducible functional groups. mdpi.com In biological systems, the nitro group can undergo enzymatic reduction, which is a key factor in the pharmacological activity of some nitro-containing drugs. mdpi.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂/Pd/C | Catalytic Hydrogenation | Amine | Highly efficient but may also reduce other functional groups. |

| H₂/Raney Ni | Catalytic Hydrogenation | Amine | Can be more selective than Pd/C, often preserving halogens. |

| Fe/HCl or Fe/NH₄Cl | Metal in Acidic Media | Amine | A classic and cost-effective method. |

| SnCl₂/HCl | Metal Salt in Acid | Amine | A mild reducing agent. |

| Na₂S₂O₄ | Sodium Dithionite | Amine | Can be used under neutral or basic conditions. nih.gov |

| NaBH₄/Catalyst | Metal Hydride | Amine | Sodium borohydride (B1222165) alone is generally not effective for aromatic nitro reduction but can be activated by transition metal complexes. nih.gov |

Further functionalization of the resulting amine group can lead to a wide array of derivatives, including diazonium salts, which are versatile intermediates for introducing various substituents onto the aromatic ring.

Reactivity of the Aryl Iodide Moiety: Halogen Exchange and Cross-Coupling Precursor

The aryl iodide moiety is a versatile functional group, primarily utilized as a precursor in cross-coupling reactions and susceptible to halogen exchange. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive in oxidative addition steps of catalytic cycles, for instance, in palladium-catalyzed cross-coupling reactions. youtube.com

Halogen Exchange: The Finkelstein reaction, which involves the exchange of one halogen for another, can be applied to aryl halides. nih.gov While classic Finkelstein reactions are more common for alkyl halides, aromatic versions catalyzed by copper(I) iodide are known, allowing for the conversion of the aryl iodide to other aryl halides. nih.gov

Cross-Coupling Reactions: The aryl iodide group makes N-(4-iodophenyl)-2-nitrobenzamide an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which couple the aryl iodide with boronic acids, alkenes, terminal alkynes, and amines, respectively. rsc.orgnih.govtandfonline.com The choice of catalyst, often a palladium or nickel complex, is crucial for the success of these transformations. youtube.comnih.govtandfonline.com The reactivity of the aryl iodide allows for the introduction of a wide range of substituents at the 4-position of the aniline (B41778) ring.

Table 2: Examples of Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (sp) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N |

| Stille Coupling | Organostannane | Pd catalyst | C-C |

Amide Bond Reactivity: Hydrolysis and Transamidation Pathways

Amide bonds are generally stable functional groups, a property attributable to the resonance stabilization between the nitrogen lone pair and the carbonyl group. mdpi.com However, under certain conditions, the amide bond in this compound can be cleaved through hydrolysis or participate in transamidation reactions.

Hydrolysis: The hydrolysis of an amide bond results in the formation of a carboxylic acid and an amine. rsc.org This reaction is typically slow in neutral water but can be accelerated by heating in the presence of strong acids or bases. rsc.orgtandfonline.comyoutube.com

Acid-catalyzed hydrolysis: Heating the amide with an aqueous acid (e.g., HCl, H₂SO₄) will yield 2-nitrobenzoic acid and 4-iodoaniline (B139537) (as its ammonium (B1175870) salt). rsc.orgtandfonline.com

Base-catalyzed hydrolysis: Heating with a strong base (e.g., NaOH) will produce the salt of 2-nitrobenzoic acid and 4-iodoaniline. rsc.orgtandfonline.com

The presence of electron-withdrawing or electron-donating groups on either the benzoyl or the N-aryl ring can influence the rate of hydrolysis. nih.gov In some cases, specific reagents like hydroxylamine can be used for amide bond cleavage under milder conditions. youtube.com

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. Transamidation reactions are typically challenging and often require catalysts or harsh conditions to overcome the stability of the amide bond.

Role of N 4 Iodophenyl 2 Nitrobenzamide in Advanced Material Research and Organic Synthesis

Supramolecular Material Design via Directed Self-Assembly

The specific arrangement of functional groups in N-(4-iodophenyl)-2-nitrobenzamide, including the iodo, nitro, and amide moieties, makes it a candidate for designing complex supramolecular structures. These functional groups can participate in a variety of non-covalent interactions that guide the self-assembly of the molecules into well-defined architectures.

Engineering Crystalline Solids with Tailored Intermolecular Interactions

In a study of various N-(iodophenyl)nitrobenzamide isomers, it was found that they all form distinct three-dimensional framework structures. iucr.orgnih.gov For instance, in N-(3-iodophenyl)-2-nitrobenzamide, the supramolecular structure is built upon a combination of two N—H⋯O hydrogen bonds, four C—H⋯O hydrogen bonds, two two-center iodo⋯nitro interactions, and an aromatic π⋯π stacking interaction. iucr.orgnih.gov This highlights the intricate interplay of different non-covalent forces in dictating the crystal packing. The ability to form such varied interactions is crucial for the rational design of crystalline materials with desired properties.

The iodination of aromatic amino acids has been shown to be a strategy for designing new hydrogels from unprotected peptides, suggesting the potential of iodine in directing self-assembly. nih.gov This principle can be extended to other molecular systems where iodine can act as a halogen-bond donor, promoting mature fibril formation. nih.gov

Interactive Table: Intermolecular Interactions in N-(iodophenyl)nitrobenzamide Isomers

| Isomer | N—H⋯O Hydrogen Bonds | C—H⋯O Hydrogen Bonds | Iodo⋯Nitro/Carbonyl Interactions | Aromatic π⋯π Stacking | Dipolar Interactions |

| N-(2-iodophenyl)-3-nitrobenzamide | Present | Present | Two-center iodo⋯carbonyl | Not specified | Not specified |

| N-(2-iodophenyl)-4-nitrobenzamide | Present | Present | Absent | Not specified | Not specified |

| N-(3-iodophenyl)-2-nitrobenzamide | Present (2) | Present (4) | Two-center iodo⋯nitro (2) | Present | Not specified |

| N-(3-iodophenyl)-3-nitrobenzamide | Present | Present (3) | Two-center iodo⋯nitro | Present | Not specified |

| N-(3-iodophenyl)-4-nitrobenzamide | Present | Present (2) | Two-center iodo⋯nitro | Present | Carbonyl⋯carbonyl |

| N-(4-iodophenyl)-4-nitrobenzamide | Present (2) | Present (4) | Three-center iodo⋯nitro (2) | Not specified | Not specified |

Exploration of Amorphous Phases and Crystallization Kinetics

Application as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the nitro group and the iodine atom provides reactive sites for various chemical transformations.

Precursor in Heterocyclic Chemistry

The reductive cyclization of 2-substituted nitroarenes is a well-established method for the synthesis of N-heterocycles. nih.gov This process often involves the reduction of the nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization reaction. nih.gov For example, the iodine-catalyzed redox cyclization of 2-aminosubstituted nitroarenes can produce 1,2-disubstituted benzimidazoles. nih.gov

Specifically, 2-nitrobenzamides can be precursors for the synthesis of quinazolin-4(3H)-ones. researchgate.net While various methods exist for the synthesis of these heterocycles, the use of 2-halobenzamides, including iodo-substituted analogs, provides a versatile route. researchgate.net The synthesis of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives has been reported, highlighting the utility of iodinated precursors in developing new bioactive compounds. nih.gov The presence of iodine in these quinazolinone structures is considered advantageous as it can increase lipophilicity and facilitate further synthetic modifications. nih.gov

Scaffold for Multi-Component Reactions

Information regarding the specific use of this compound as a scaffold in multi-component reactions is limited in the available search results. However, the general class of 2-halobenzamides has been utilized in multi-component reactions for the synthesis of quinazolin-4(3H)-ones. researchgate.net These reactions often involve the copper-catalyzed nucleophilic addition of the benzamide (B126) to a nitrile, followed by an intramolecular SNAr reaction. researchgate.net Given its structure, this compound could potentially be employed in similar multi-component strategies to generate diverse molecular libraries.

Potential in Catalytic Systems Research

While direct evidence of this compound itself being used as a catalyst is not prominent, its structural motifs are relevant in the context of catalyst development. The broader class of nitroarenes can undergo reductive cyclization mediated by various catalysts, including palladium and nickel complexes. nih.govrsc.orgorganicreactions.org For instance, a light-promoted nickel-catalyzed C–N bond cross-coupling reaction between aryl halides and nitroarenes has been reported. nih.gov This suggests that the nitro group in this compound could be a target for catalytic transformations.

Furthermore, the iodo-substituent offers a handle for cross-coupling reactions, a cornerstone of modern catalysis. The development of solid base-hydrogenation bifunctional catalysts, such as K-doped Pd/γ-Al2O3, for the reductive cyclization of nitroarenes highlights the ongoing research into new catalytic systems for these transformations. rsc.org The principles from these studies could potentially be applied to reactions involving this compound, either as a substrate to be transformed or as a ligand precursor that could be modified to coordinate with a metal center.

Investigation as a Ligand in Metal-Catalyzed Reactions

While specific research detailing the use of this compound as a primary ligand in metal-catalyzed reactions is not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications. The functionality of this compound allows for several modes of coordination with a metal center, making it a candidate for ligand development in various catalytic transformations.

The amide linkage within the molecule offers a classic bidentate chelation opportunity through the nitrogen and oxygen atoms. This chelation can stabilize metal complexes, a critical factor in catalytic activity and selectivity. Furthermore, the nitro group, with its electronegative oxygen atoms, presents an additional potential coordination site. The ortho position of the nitro group relative to the amide linkage could facilitate the formation of a stable five- or six-membered chelate ring with a metal ion.

The iodophenyl group is a particularly significant feature. The carbon-iodine bond is a well-established reactive site in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In the context of a ligand, the iodine atom itself can act as a weak coordinating halogen bond donor. More intriguingly, the entire iodophenyl moiety can participate directly in the catalytic cycle. For instance, a palladium catalyst could initially coordinate to the amide-nitro portion of the ligand and then undergo an oxidative addition into the carbon-iodine bond of another molecule of the ligand or a substrate. This dual electronic and reactive role makes this compound a promising, albeit underexplored, candidate for designing novel catalytic systems where the ligand is not merely a spectator but an active participant.

Table 1: Potential Coordination Modes of this compound with a Metal Center (M)

| Coordination Site(s) | Potential Chelate Ring Size | Type of Interaction |

| Amide N and O | 5-membered | Bidentate Chelation |

| Amide O and Nitro O | 6-membered | Bidentate Chelation |

| Iodine Atom | - | Halogen Bonding |

Exploration in Organocatalysis or Photocatalysis

The application of this compound extends beyond metal-based systems into the realms of organocatalysis and photocatalysis. Here, the intrinsic properties of the molecule's functional groups can be harnessed to promote chemical transformations without the need for a metal center.

In organocatalysis, the amide group can function as a hydrogen bond donor, activating substrates through the formation of hydrogen bonds. This is a common strategy in a wide array of organocatalytic reactions. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring and the acidity of the N-H proton of the amide. This enhanced acidity could make it a more effective hydrogen bond donor and potentially a Brønsted acid catalyst in certain contexts.

The photocatalytic potential of this compound is particularly noteworthy. Nitroaromatic compounds are known to be photoactive and can undergo a variety of photochemical transformations. Upon absorption of light, the nitro group can be excited to a triplet state, which can then act as a photocatalyst. This excited state can participate in energy transfer or electron transfer processes to activate substrates. For example, it could initiate radical reactions or facilitate [2+2] cycloadditions.

The presence of the heavy iodine atom could also play a role in its photocatalytic properties through the "heavy atom effect." This effect can promote intersystem crossing from the excited singlet state to the catalytically active triplet state, thereby enhancing the efficiency of the photocatalytic cycle. The carbon-iodine bond itself is susceptible to homolytic cleavage upon irradiation, which could open up pathways for photoinduced radical-mediated reactions.

Table 2: Potential Catalytic Roles of this compound's Functional Groups

| Functional Group | Potential Role in Organocatalysis | Potential Role in Photocatalysis |

| Amide (N-H) | Hydrogen Bond Donor, Brønsted Acid | - |

| Nitro Group | Electron-Withdrawing Activator | Photo-excited Catalyst, Energy/Electron Transfer Agent |

| Iodophenyl Group | - | Promotes Intersystem Crossing (Heavy Atom Effect), Photo-labile Radical Source |

While dedicated studies on the catalytic applications of this compound are yet to be reported, the analysis of its structural components strongly suggests a molecule with significant untapped potential in both metal-catalyzed and metal-free catalytic systems. Future research in this area would be valuable to unlock its capabilities in advanced material research and organic synthesis.

Conclusion and Future Perspectives in N 4 Iodophenyl 2 Nitrobenzamide Research

Challenges and Opportunities in Synthetic Methodology Development

The synthesis of N-(4-iodophenyl)-2-nitrobenzamide, while not explicitly detailed in the literature, can be inferred from standard and well-established amidation reactions. The most probable synthetic route would involve the condensation of 4-iodoaniline (B139537) with 2-nitrobenzoyl chloride.

Table 1: Proposed Synthetic Reactants

| Reactant | Structure | Role |

| 4-iodoaniline |  | Amine source |

| 2-nitrobenzoyl chloride |  | Acylating agent |

This reaction would likely be carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Challenges:

Purification: The presence of two aromatic rings and polar functional groups might necessitate chromatographic purification to separate the final product from unreacted starting materials and side products.

Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and base is crucial to maximize yield and minimize the formation of impurities.

Opportunities:

Methodology Exploration: There is an opportunity to explore more modern and sustainable synthetic methods, such as mechanochemistry, which has been successfully employed for the synthesis of other benzamides and can offer advantages like reduced solvent usage and faster reaction times. mdpi.com

Microwave-Assisted Synthesis: Investigating microwave-assisted synthesis could lead to significant reductions in reaction times and potentially improved yields.

Catalyst Development: The development of novel catalysts for the amidation reaction could enhance efficiency and selectivity.

Advancements in High-Resolution Structural Characterization

While a specific crystal structure for this compound is not publicly available, high-resolution structural characterization of its isomers provides a robust framework for understanding its likely solid-state behavior. nih.gov X-ray crystallography studies on related N-(iodophenyl)nitrobenzamides have revealed a rich variety of intermolecular interactions that direct their self-assembly into complex supramolecular architectures. nih.gov

These interactions include:

N-H···O Hydrogen Bonds: A classic interaction where the amide proton forms a hydrogen bond with an oxygen atom of a nitro group or a carbonyl group on an adjacent molecule.

C-H···O Hydrogen Bonds: Weaker hydrogen bonds involving aromatic C-H donors and oxygen acceptors.

Iodo···Nitro Interactions: A type of halogen bond where the electrophilic region on the iodine atom interacts with the nucleophilic oxygen atoms of the nitro group. These can be two-center or three-center interactions.

Aromatic π···π Stacking Interactions: Occur between the aromatic rings of adjacent molecules.

For instance, the structure of N-(3-iodophenyl)-2-nitrobenzamide, which shares the same nitro-substituted ring, is characterized by two N-H···O hydrogen bonds, four C-H···O hydrogen bonds, two two-center iodo···nitro interactions, and an aromatic π···π stacking interaction. nih.gov It is highly probable that this compound would also exhibit a complex interplay of these non-covalent forces, leading to a unique three-dimensional framework.

Frontier Areas in Computational Chemistry and Materials Science

Computational Chemistry:

The structure of this compound makes it an interesting candidate for computational investigation. Density Functional Theory (DFT) calculations could be employed to:

Predict its stable conformations and vibrational frequencies.

Calculate its molecular electrostatic potential surface to identify regions of positive and negative potential, which are crucial for understanding intermolecular interactions.

Simulate its electronic properties, such as the HOMO-LUMO gap, to gauge its potential in electronic materials.

Computational studies on related nitroaromatic compounds have been used to correlate their structural parameters with their spectroscopic properties. nih.gov Similar approaches could provide valuable insights into this compound.

Materials Science:

The combination of a rigid benzamide (B126) core with functional groups known to influence solid-state packing opens up possibilities for its application in materials science. Aromatic polyamides, a related class of materials, are known for their thermal stability and mechanical strength. nih.gov The introduction of bulky and polarizable iodine atoms and nitro groups can disrupt chain packing, potentially leading to materials with tailored properties.

Potential areas of exploration include:

Crystal Engineering: The predictable nature of the non-covalent interactions discussed earlier could be harnessed to design crystalline materials with specific topologies and properties.

Non-linear Optical (NLO) Materials: The presence of electron-donating (iodophenyl) and electron-withdrawing (nitrophenyl) moieties suggests that this compound might exhibit NLO properties, although this would require experimental verification.

Precursor for Novel Polymers: this compound could serve as a monomer or a building block for the synthesis of novel polymers with enhanced solubility or specific electronic characteristics. nih.gov

Potential for Rational Design of Novel Chemical Entities

The this compound scaffold offers a versatile platform for the rational design of new chemical entities with tailored properties.

Table 2: Potential Modifications and Their Rationale

| Modification Site | Potential Change | Rationale for Design |

| Iodophenyl Ring | Varying the position of the iodine atom (ortho, meta, para) | To systematically study the effect of halogen bond donor position on crystal packing and material properties. |

| Iodophenyl Ring | Replacing iodine with other halogens (Br, Cl) | To modulate the strength of halogen bonding and influence intermolecular interactions. |

| Nitrophenyl Ring | Varying the position of the nitro group (ortho, meta, para) | To alter the electronic properties and steric hindrance around the amide bond. |

| Nitrophenyl Ring | Introducing additional substituents | To fine-tune solubility, electronic properties, and solid-state packing. |

| Amide Bond | N-alkylation or N-arylation | To prevent hydrogen bonding and study its impact on the resulting material's properties. |

By systematically modifying this core structure, researchers can explore the structure-property relationships in this class of compounds. For example, the synthesis and characterization of a library of related benzanilides could lead to the discovery of molecules with optimized properties for specific applications, such as improved solubility for solution-processable electronics or enhanced non-linear optical responses. The insights gained from the isomeric N-(iodophenyl)nitrobenzamides strongly support the idea that subtle structural changes can lead to dramatically different solid-state behaviors, making this a fertile ground for new discoveries. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodophenyl)-2-nitrobenzamide, and how do reaction parameters influence yield?

- Methodology : Multi-step organic synthesis typically involves coupling 4-iodoaniline with 2-nitrobenzoyl chloride under Schotten-Baumann conditions. Reaction optimization includes:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Use THF or dichloromethane for solubility and reactivity balance .

- Catalysts : Triethylamine or DMAP to enhance nucleophilic attack efficiency.

- Purification : Column chromatography (silica gel, PE/EA gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How is structural confirmation of this compound achieved?

- Analytical Workflow :

- NMR : H NMR identifies aromatic protons (δ 7.5–8.3 ppm) and amide NH (δ 10.2 ppm). C NMR confirms carbonyl (C=O at ~168 ppm) and nitro groups (C-NO at ~150 ppm).

- IR : Absorbance at ~1680 cm (amide I), ~1530 cm (NO asymmetric stretch), and ~1340 cm (NO symmetric stretch) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 391.16 .

Q. What quality control methods ensure purity and consistency in synthesized batches?

- Protocols :

- TLC : Monitor reaction progress using silica plates (PE/EA 3:1, R ~0.5).

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm.

- UV Spectrophotometry : Quantify via ~290 nm (ε = 1.2 × 10 L·mol·cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Crystallographic Approach :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL (via Olex2) for structure solution. Challenges include iodine’s high electron density causing absorption effects; apply multi-scan corrections .

- Validation : Check R (<5%) and Flack parameter for chirality.

Q. What structure-activity relationships (SAR) guide the design of nitrobenzamide derivatives for biological targets?

- SAR Strategies :

- Iodine Substitution : Enhances lipophilicity and halogen bonding with targets (e.g., enzymes). Compare with bromo/chloro analogs in binding assays .

- Nitro Positioning : Ortho-nitro groups (vs. para) reduce steric hindrance in active sites. Use molecular docking (AutoDock Vina) to predict interactions .

Q. How to address contradictions in reported biological activity data for nitrobenzamides?

- Resolution Methods :

- Replicate Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC vs. EC).

- Control Experiments : Test for off-target effects using siRNA knockdown or competitive inhibitors .

- Meta-Analysis : Compare datasets via ANOVA or machine learning (e.g., random forest) to identify outliers .

Q. What stability studies are critical for long-term storage of this compound?

- Stability Protocols :

- Accelerated Testing : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : UV light (ICH Q1B guidelines) to assess nitro group decomposition.

- Solution Stability : Test in DMSO at -20°C; avoid repeated freeze-thaw cycles .

Q. Which solvents maximize solubility for in vitro assays without compromising compound integrity?

- Solubility Optimization :

- Polar Aprotic Solvents : DMSO (10 mM stock), but limit exposure to <48 hours to prevent oxidation.

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) for aqueous solubility enhancement. Validate via dynamic light scattering (DLS) .

Q. How can bioavailability challenges of nitrobenzamides be overcome in preclinical studies?

- Strategies :

- Prodrug Design : Convert nitro group to amine via bioreducible linkers (e.g., azobenzene).

- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release. Assess via Franz diffusion cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.